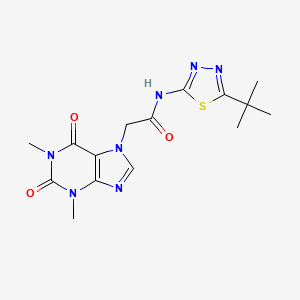![molecular formula C16H21ClN2O B6006824 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6006824.png)
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride, also known as A-867744, is a chemical compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride is a selective antagonist of the α2δ-1 subunit of voltage-gated calcium channels. By blocking these channels, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride reduces the release of neurotransmitters such as glutamate and norepinephrine, leading to its anxiolytic and antidepressant effects. In cancer cells, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been shown to induce apoptosis through the inhibition of calcium signaling pathways. In cardiovascular disease, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride reduces hypertension by inhibiting the release of norepinephrine from sympathetic nerve terminals.
Biochemical and Physiological Effects:
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal models, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been shown to reduce anxiety and depression-like behaviors. In cancer cells, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride induces apoptosis through the inhibition of calcium signaling pathways. In cardiovascular disease, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride reduces hypertension by inhibiting the release of norepinephrine from sympathetic nerve terminals.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has several advantages for lab experiments, including its selectivity for the α2δ-1 subunit of voltage-gated calcium channels and its potential therapeutic applications in neuroscience, cancer research, and cardiovascular disease. However, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride. In neuroscience, further research is needed to fully understand its anxiolytic and antidepressant effects and its potential as a treatment for anxiety and depression. In cancer research, further studies are needed to determine its efficacy as a chemotherapeutic agent. In cardiovascular disease, further research is needed to determine its potential as a treatment for hypertension.
Conclusion:
In conclusion, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride is a chemical compound that has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and cardiovascular disease. Its mechanism of action involves the selective inhibition of the α2δ-1 subunit of voltage-gated calcium channels, leading to its anxiolytic and antidepressant effects, induction of apoptosis in cancer cells, and reduction of hypertension. While 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has several advantages for lab experiments, including its selectivity and potential therapeutic applications, further research is needed to fully understand its mechanism of action and potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride involves the reaction of 1-(2-bromoethyl)-4-(2-isopropylphenoxy)but-2-en-1-one with imidazole in the presence of a base. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt of 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride.
Applications De Recherche Scientifique
1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been studied for its potential as a chemotherapeutic agent. In cardiovascular disease, 1-[4-(2-isopropylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride has been investigated for its ability to reduce hypertension.
Propriétés
IUPAC Name |
1-[(E)-4-(2-propan-2-ylphenoxy)but-2-enyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-14(2)15-7-3-4-8-16(15)19-12-6-5-10-18-11-9-17-13-18;/h3-9,11,13-14H,10,12H2,1-2H3;1H/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAOGVVVRPEAOW-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC=CCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1OC/C=C/CN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)
![N-benzyl-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6006749.png)

![N-methyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6006760.png)
![N-benzyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6006775.png)
![{4-oxo-2-[(3-phenoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6006783.png)



![N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6006808.png)
![2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6006817.png)
![5-{[(acetyloxy)imino]methyl}-4-anilino-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B6006832.png)
![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6006837.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)